molecular formula C18H12O2S2 B278631 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide

1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide

Cat. No. B278631
M. Wt: 324.4 g/mol
InChI Key: KDANPRBBARPZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, also known as DBNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. DBNBS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide involves its reaction with ROS, which leads to the formation of a fluorescent compound. This reaction is thought to occur through the oxidation of the sulfur atom in 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide by ROS. The resulting compound emits a green fluorescent signal, which can be detected using microscopy. This mechanism of action has been extensively studied and validated in various experimental systems.
Biochemical and Physiological Effects:
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In addition to its role as a fluorescent probe for ROS, 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in lab experiments is its high selectivity for ROS. This allows for precise detection and measurement of ROS levels in living cells. Additionally, 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide does not interfere with cellular processes.

Future Directions

There are several future directions for research on 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. One area of interest is the development of new derivatives of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide with enhanced properties, such as increased selectivity for specific ROS species or improved stability in living cells. Additionally, further studies are needed to investigate the potential therapeutic applications of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, such as its use as an anticancer agent or antioxidant. Finally, the development of new imaging techniques that can better visualize 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in living cells would be a valuable tool for studying its mechanism of action and potential applications.

Synthesis Methods

1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with benzothiophene-3-carboxylic acid, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting compound is then treated with sulfuryl chloride to yield 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. This synthesis method has been optimized to produce high yields of pure 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, making it a reliable source for research purposes.

Scientific Research Applications

1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their levels are often elevated in various pathological conditions. 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to selectively react with ROS, producing a fluorescent signal that can be visualized using microscopy. This makes 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide a powerful tool for studying the role of ROS in disease processes.

properties

Molecular Formula

C18H12O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

3-naphthalen-1-ylsulfanyl-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C18H12O2S2/c19-22(20)12-17(15-9-3-4-11-18(15)22)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-12H

InChI Key

KDANPRBBARPZSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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